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Compound of Interest

Compound Name: 2-Nonanone

Cat. No.: B1664094 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
nonanone (also known as methyl heptyl ketone), a significant compound in various industrial

and biological contexts. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols

relevant for its characterization.

Quantitative Spectroscopic Data
The spectroscopic data for 2-nonanone is summarized in the tables below, offering a

quantitative reference for its structural elucidation.

Table 1: ¹H NMR Spectroscopic Data for 2-Nonanone
Chemical Shift (δ)
ppm

Multiplicity Assignment Reference Solvent

2.42 t -CH₂-C(O)- CDCl₃

2.13 s -C(O)-CH₃ CDCl₃

1.56 quintet -CH₂-CH₂-C(O)- CDCl₃

1.27 m -(CH₂)₄- CDCl₃

0.88 t -CH₃ CDCl₃
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Source: PubChem, Human Metabolome Database[1][2]

Table 2: ¹³C NMR Spectroscopic Data for 2-Nonanone
Chemical Shift (δ) ppm Assignment Reference Solvent

208.85 C=O (C-2) CDCl₃

43.85 CH₂ (C-3) CDCl₃

31.84 -(CH₂)n- CDCl₃

29.75 CH₃ (C-1) CDCl₃

29.26 -(CH₂)n- CDCl₃

24.01 -(CH₂)n- CDCl₃

22.73 -(CH₂)n- CDCl₃

14.08 -CH₃ (C-9) CDCl₃

Source: PubChem[1]

Table 3: Infrared (IR) Absorption Data for 2-Nonanone
Wavenumber (cm⁻¹) Intensity Assignment

~2925, 2855 Strong C-H stretching (alkane)

~1718 Strong C=O stretching (ketone)

~1465 Medium C-H bending (methylene)

~1360 Medium C-H bending (methyl)

Source: NIST Chemistry WebBook, general ketone IR data[3][4] The strong absorption band

around 1718 cm⁻¹ is characteristic of the carbonyl group in a saturated aliphatic ketone.

Table 4: Mass Spectrometry (MS) Fragmentation Data for
2-Nonanone
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Mass-to-Charge Ratio
(m/z)

Relative Intensity (%)
Assignment of Fragment
Ion

43 ~81
[CH₃CO]⁺ (Acylium ion from α-

cleavage)

58 ~100
[C₃H₆O]⁺ (McLafferty

rearrangement product)

71 ~20 [C₄H₇O]⁺ (α-cleavage)

142 ~10 [M]⁺ (Molecular ion)

Source: PubChem, NIST Mass Spectrometry Data Center[1][5] The fragmentation pattern is

characterized by a prominent base peak at m/z 58, resulting from a McLafferty rearrangement,

and a significant peak at m/z 43 from alpha-cleavage, both of which are typical for methyl

ketones.

Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the standard procedure for acquiring ¹H and ¹³C NMR spectra of a liquid

ketone like 2-nonanone.

Sample Preparation:

For ¹H NMR, add 1-2 drops of liquid 2-nonanone to a clean, dry NMR tube. For ¹³C NMR, a

higher concentration may be required, depending on the instrument's sensitivity.

Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), to the

NMR tube.

Cap the NMR tube and gently invert it several times to ensure the sample is thoroughly

mixed.
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If the solution contains any particulate matter, it should be filtered through a small plug of

glass wool in a Pasteur pipette into a clean NMR tube to prevent distortion of the magnetic

field.

Data Acquisition:

Insert the prepared NMR tube into the spectrometer's autosampler or manually place it in the

magnet.

The spectrometer's software is used to lock onto the deuterium signal of the solvent and to

shim the magnetic field to achieve homogeneity.

Acquire the spectrum using standard acquisition parameters. A sufficient number of scans

should be averaged to obtain a good signal-to-noise ratio, particularly for ¹³C NMR.

For chemical shift referencing, the residual protio-solvent signal can be used (e.g., CDCl₃ at

δ = 7.26 ppm for ¹H NMR; δ = 77.16 ppm for ¹³C NMR), or an internal standard such as

tetramethylsilane (TMS) can be added.

Infrared (IR) Spectroscopy
This protocol describes the Attenuated Total Reflectance (ATR) FT-IR technique for a neat

liquid sample like 2-nonanone.

Sample Preparation:

Ensure the ATR crystal is clean by wiping it with a soft cloth or tissue dampened with a

volatile solvent like isopropanol or acetone, and allow it to dry completely.

Data Acquisition:

Acquire a background spectrum of the clean, empty ATR crystal. This is crucial for

subtracting the absorbance of atmospheric CO₂ and water vapor, as well as any instrumental

artifacts.

Place a small drop of neat 2-nonanone onto the center of the ATR crystal, ensuring it

completely covers the crystal surface.
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If a pressure arm is available, lower it to ensure good contact between the sample and the

crystal.

Acquire the sample spectrum. The instrument's software will ratio the sample spectrum

against the background spectrum to generate the final absorbance or transmittance

spectrum.

After the measurement, clean the ATR crystal thoroughly with a suitable solvent.

Mass Spectrometry (MS)
This protocol outlines the general procedure for analyzing a volatile liquid like 2-nonanone
using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Sample Preparation:

Prepare a dilute solution of 2-nonanone in a volatile organic solvent (e.g., dichloromethane

or hexane).

Transfer the solution to an autosampler vial.

Data Acquisition (GC-MS):

Inject a small volume (typically 1 µL) of the sample solution into the GC inlet, where it is

vaporized.

The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column.

The column separates the components of the sample based on their boiling points and

interactions with the column's stationary phase.

As 2-nonanone elutes from the GC column, it enters the ion source of the mass

spectrometer.

In the ion source, the sample molecules are bombarded with a beam of high-energy

electrons (typically 70 eV), causing them to ionize and fragment.

The resulting positively charged ions (the molecular ion and various fragment ions) are

accelerated into the mass analyzer (e.g., a quadrupole).
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The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Data Processing:

A detector records the abundance of each ion at each m/z value, generating a mass

spectrum.

The spectrum is analyzed to identify the molecular ion peak (if present) and the

characteristic fragmentation pattern to confirm the structure of the compound. This is often

done by comparing the obtained spectrum to a library of known spectra, such as the

NIST/EPA/NIH Mass Spectral Library.

Visualization
The following diagram illustrates the general workflow for the chemical analysis of a compound

like 2-nonanone using spectroscopic methods.
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Caption: Workflow for the Spectroscopic Analysis of 2-Nonanone.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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